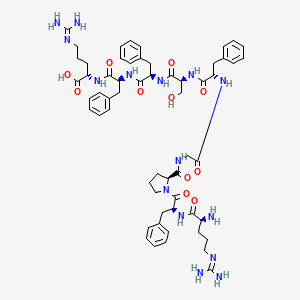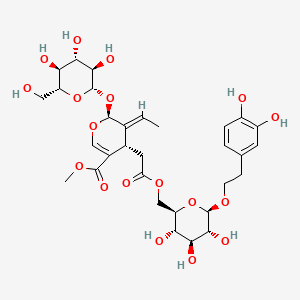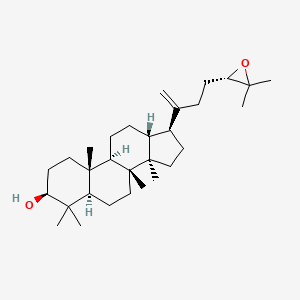
Aglaiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aglaiol is a natural product found in Aglaia rubiginosa, Camellia oleifera, and other organisms with data available.
Applications De Recherche Scientifique
Phytochemistry and Biological Activities of Aglaia Species
Aglaia, the largest genus in the Meliaceae family, is native to tropical regions like Southeast Asia and northern Australia, and is used traditionally for various medical treatments. Aglaiol, a dammarane-type triterpenoid, was first isolated from Aglaia species in 1965. Since then, approximately 291 metabolites from various groups such as sesquiterpenoids, diterpenoids, and flavaglines have been discovered. These compounds exhibit a broad spectrum of biological activities including cytotoxicity, insecticidal effects, anti-inflammatory, antifungal, molluscicidal, antituberculosis, and antiviral effects. Flavagline derivatives, in particular, have shown remarkable cytotoxicity and are considered as lead compounds for further development. This highlights the potential of Aglaia species in producing biologically active compounds (Harneti & Supratman, 2020).
Isolation and Structural Analysis of Aglaiol
Aglaiol was isolated from the leaves of Aglaia odorata along with other compounds. The structure of Aglaiol was determined through various chemical reactions and spectroscopic methods. This research paved the way for the identification of other similar compounds, expanding our understanding of the chemical diversity within Aglaia species (Shiengthong et al., 1974).
Immunomodulatory Effects of Rocaglamide Derivatives from Aglaia
Rocaglamide derivatives, obtained from Aglaia plants, have been studied for their immunosuppressive properties. These compounds can significantly suppress the production of various cytokines at nanomolar concentrations. They inhibit cytokine gene expression at the transcriptional level and selectively block NF-AT activity without impairing other pathways. This suggests that rocaglamide derivatives could serve as a new source of NF-AT-specific inhibitors for treating certain inflammatory diseases (Proksch et al., 2005).
Propriétés
Numéro CAS |
1838-52-4 |
|---|---|
Nom du produit |
Aglaiol |
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.728 |
Nom IUPAC |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1 |
Clé InChI |
ILQUAQTXYDCHSY-VAGSCCGESA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



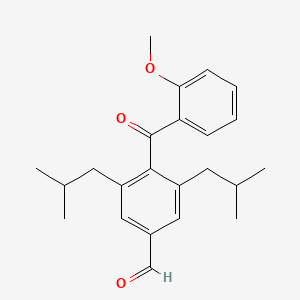
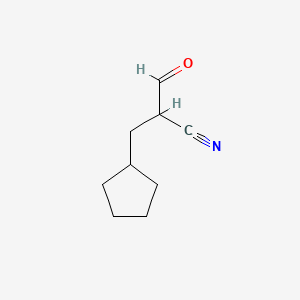
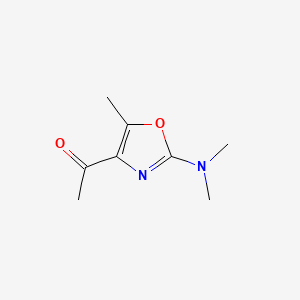


![(3-butoxy-2-hydroxypropyl)-dimethyl-[3-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]propyl]azanium;2-hydroxypropanoic acid](/img/structure/B593554.png)
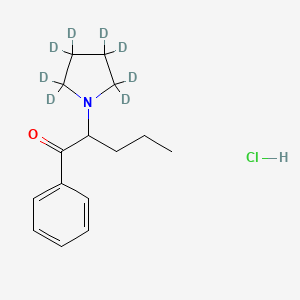
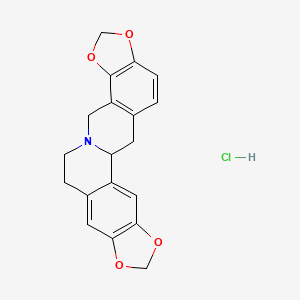
![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)
